Nitric acid (CAS: 7697-37-2) is a highly corrosive mineral acid distinguished from other strong acids by its potent oxidizing properties and its ability to generate the nitronium ion (NO2+). Commercially procured primarily as a 68% aqueous azeotrope or in >86% fuming grades, it serves as a dual-action reagent capable of dissolving semi-noble metals and driving electrophilic aromatic substitutions [1]. Unlike non-oxidizing acids, its standard reduction potential allows it to aggressively attack materials that are otherwise inert to proton donation alone, making it a foundational chemical for hydrometallurgy, trace analytical sample preparation, and energetic materials synthesis [2].
Substituting nitric acid with common industrial alternatives like hydrochloric acid (HCl) or sulfuric acid (H2SO4) fails fundamentally due to differences in redox potential and elemental composition. Because the hydrogen ion (H+) cannot oxidize metals with a positive standard reduction potential (such as copper or silver), non-oxidizing acids like HCl leave these metals entirely unreacted [1]. Furthermore, in trace analytical workflows such as ICP-MS, substituting nitric acid with HCl or H2SO4 introduces massive isobaric polyatomic interferences—such as 40Ar35Cl+ overlapping with 75As+, or SO+ overlapping with Titanium—rendering ultra-trace quantification impossible[2]. Finally, neither HCl nor H2SO4 can act as a nitrating agent, as they lack the chemical structure to yield the requisite NO2+ electrophile [3].
Nitric acid's nitrate ion acts as a strong electron acceptor, enabling the dissolution of metals that resist standard protonic attack. In comparative leaching studies of semi-noble metals like copper (E° = +0.34 V), nitric acid achieves rapid oxidative dissolution [1]. Conversely, non-oxidizing acids such as HCl and dilute H2SO4 yield 0% dissolution under standard conditions because they rely solely on H+ reduction (E° = 0.00 V), which is thermodynamically incapable of oxidizing copper .
| Evidence Dimension | Copper dissolution capability |
| Target Compound Data | >70-99% dissolution (oxidative conversion to Cu(NO3)2) |
| Comparator Or Baseline | 0% dissolution in HCl or dilute H2SO4 |
| Quantified Difference | Absolute qualitative and quantitative divergence in leaching efficacy based on standard reduction potentials. |
| Conditions | Standard ambient to moderate temperature aqueous leaching. |
Buyers extracting copper, silver, or other semi-noble metals from e-waste or alloys must procure nitric acid, as cheaper non-oxidizing mineral acids are thermodynamically inert in these applications.
For ultra-trace elemental analysis, the choice of digestion matrix strictly dictates the limit of quantitation. Nitric acid is the standard ICP-MS matrix because its constituent elements (H, N, O) do not form problematic polyatomic ions in the argon plasma [1]. In contrast, using hydrochloric acid generates 40Ar35Cl+ and 40Ar37Cl+, which act as direct molecular isobars to 75As+, severely skewing arsenic quantification [2].
| Evidence Dimension | Isobaric interference at m/z 75 (75As+) |
| Target Compound Data | Minimal baseline interference (Nitric acid matrix) |
| Comparator Or Baseline | Severe false-positive signal from 40Ar35Cl+ (Hydrochloric acid matrix) |
| Quantified Difference | Elimination of critical mass-to-charge overlaps for As, Se, and V. |
| Conditions | Argon-plasma Inductively Coupled Plasma Mass Spectrometry (ICP-MS). |
Analytical laboratories must procure high-purity nitric acid for sample digestion to ensure regulatory compliance and accurate trace metal quantification without requiring complex collision/reaction cell workarounds.
While citric acid is increasingly adopted as an eco-friendly passivation agent, nitric acid yields higher localized corrosion resistance in specific high-strength alloys. Electrochemical studies on precipitation-hardening stainless steels (e.g., 15-5PH and 17-4PH) demonstrate that nitric acid passivation yields a significantly higher pitting potential (Epitt) compared to citric acid [1]. After exposure to chloride-containing environments, citric-passivated steels exhibited mixed corrosion, whereas nitric-passivated steels maintained stronger localized resistance [1].
| Evidence Dimension | Pitting potential (Epitt) and localized corrosion resistance |
| Target Compound Data | Higher Epitt and strict localized corrosion profile (Nitric acid 20%v) |
| Comparator Or Baseline | Lower Epitt and mixed corrosion vulnerability (Citric acid 15%v) |
| Quantified Difference | Substantial increase in transpassive region breakdown voltage for HNO3. |
| Conditions | ASTM A967 passivation of 15-5PH/17-4PH steels, 49 °C, followed by chloride exposure. |
Aerospace and defense procurement must often specify nitric acid over citric acid to ensure maximum pitting resistance in mission-critical precipitation-hardened steel components.
The procurement choice between standard 68% nitric acid and fuming nitric acid (>86%) dictates the thermodynamic limits of nitration reactions. Standard 68% nitric acid contains 32% water, which suppresses the formation of the nitronium ion (NO2+) and stalls multi-substitution reactions (e.g., limiting toluene nitration to dinitrotoluene) [1]. Fuming nitric acid, possessing minimal water content, drives the equilibrium forward, enabling exhaustive electrophilic aromatic substitution to achieve tri-nitrated products [2].
| Evidence Dimension | Maximum achievable degree of aromatic nitration |
| Target Compound Data | Complete multi-substitution (e.g., tri-nitration) using >86% Fuming HNO3 |
| Comparator Or Baseline | Reaction stalling at mono- or di-substitution using 68% Azeotropic HNO3 |
| Quantified Difference | Absolute yield difference for highly deactivated aromatic rings due to water-induced thermodynamic limitations. |
| Conditions | Concentrated acid mixtures for energetic materials or API precursor synthesis. |
Chemical manufacturers synthesizing highly nitrated APIs, dyes, or energetic materials must procure fuming grades, as the 68% azeotrope thermodynamically cannot complete the reaction.
Leveraging the oxidative dissolution capabilities demonstrated against non-oxidizing acids, nitric acid is procured for leaching semi-noble metals like copper and silver from printed circuit boards and electronic waste, where HCl and sulfuric acid fail to initiate dissolution [1].
Because it avoids the severe argon-chloride polyatomic interferences inherent to HCl matrices, high-purity nitric acid is the mandatory digestion and dilution matrix for ICP-MS workflows quantifying arsenic and other trace contaminants in semiconductor manufacturing and environmental testing [2].
Based on its ability to generate higher pitting potentials (Epitt) than citric acid, nitric acid remains the specified passivation agent for critical precipitation-hardening stainless steels (like 15-5PH) used in aerospace components exposed to harsh chloride environments [3].
Fuming nitric acid (>86%) is specifically procured for the synthesis of highly nitrated active pharmaceutical ingredients (APIs) and energetic materials, where the water content of the standard 68% azeotrope would otherwise thermodynamically stall the necessary electrophilic aromatic substitution [4].
Oxidizer;Corrosive